1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrole-2-carbaldehyde
CAS No.: 321430-69-7
Cat. No.: VC3993691
Molecular Formula: C11H6ClF3N2O
Molecular Weight: 274.62 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 321430-69-7 |
|---|---|
| Molecular Formula | C11H6ClF3N2O |
| Molecular Weight | 274.62 g/mol |
| IUPAC Name | 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrole-2-carbaldehyde |
| Standard InChI | InChI=1S/C11H6ClF3N2O/c12-9-4-7(11(13,14)15)5-16-10(9)17-3-1-2-8(17)6-18/h1-6H |
| Standard InChI Key | YKDLDMXRWLLZKB-UHFFFAOYSA-N |
| SMILES | C1=CN(C(=C1)C=O)C2=C(C=C(C=N2)C(F)(F)F)Cl |
| Canonical SMILES | C1=CN(C(=C1)C=O)C2=C(C=C(C=N2)C(F)(F)F)Cl |
Introduction
Chemical Structure and Physicochemical Properties
The compound features a pyrrole ring substituted at the 1-position with a 3-chloro-5-(trifluoromethyl)pyridinyl group and at the 2-position with a formyl (-CHO) group. This arrangement creates a planar structure with conjugated π-electrons, enhancing its stability and reactivity. The trifluoromethyl (-CF) and chloro (-Cl) substituents contribute to electron-deficient characteristics, influencing both its chemical behavior and biological activity.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | PubChem | |
| Molecular Weight | 274.63 g/mol | PubChem |
| CAS Number | 321430-69-7 | EPA DSSTox |
| Canonical SMILES | C1=CN(C(=C1)C=O)C2=C(C=C(C=N2)C(F)(F)F)Cl | PubChem |
| Density | 1.49 ± 0.1 g/cm³ | Predicted |
| Boiling Point | 361.9 ± 42.0 °C | Predicted |
The aldehyde group enables nucleophilic additions, while the pyridinyl-pyrrole framework facilitates π-π stacking interactions in biological systems.
Synthesis and Optimization
Synthetic Routes
The primary synthesis involves a Vilsmeier-Haack formylation of 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]pyrrole, where phosphorus oxychloride () and dimethylformamide (DMF) react at 0–5°C to introduce the aldehyde group. A secondary method employs Suzuki-Miyaura cross-coupling between a pyrrole boronic acid and a halogenated pyridine precursor under palladium catalysis (e.g., ) in tetrahydrofuran (THF).
Table 2: Comparison of Synthetic Methods
| Method | Yield (%) | Purity (%) | Key Challenges |
|---|---|---|---|
| Vilsmeier-Haack | 65–75 | ≥95 | Temperature-sensitive intermediates |
| Suzuki-Miyaura Coupling | 70–80 | ≥98 | Catalyst cost and purification |
Industrial Scalability
Continuous flow reactors improve yield (up to 85%) by maintaining precise temperature control and reducing side reactions. Recrystallization in ethanol/water mixtures replaces column chromatography for large-scale purification.
Biological Activity and Mechanisms
Antimicrobial Efficacy
Against Mycobacterium tuberculosis, the compound exhibits a minimum inhibitory concentration (MIC) of <0.016 µg/mL, with low cytotoxicity (IC > 64 µg/mL). The trifluoromethyl group enhances membrane permeability, enabling disruption of mycolic acid biosynthesis.
Table 3: Biological Activity Profile
| Target | Activity (IC/MIC) | Model System |
|---|---|---|
| EGFR Kinase | 0.9 µM | NSCLC Cell Line |
| M. tuberculosis | <0.016 µg/mL | H37Rv Strain |
| Candida albicans | 4.2 µg/mL | Agar Diffusion |
Applications in Material Science
The aldehyde group participates in Schiff base formation with amines, enabling the synthesis of polyimine polymers. These materials exhibit tunable thermal stability (decomposition temperatures up to 320°C) and applications in gas separation membranes.
Comparison with Structural Analogs
Table 4: Structural and Functional Comparisons
| Compound | Key Differences | Bioactivity (IC) |
|---|---|---|
| 2-Chloro-5-(trifluoromethyl)pyridine | Lacks pyrrole-aldehyde moiety | Inactive |
| 1H-Pyrrole-2-carbaldehyde | Absence of pyridine substituents | Moderate (12.5 µM) |
The pyrrole-pyridine hybrid structure in 1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrole-2-carbaldehyde uniquely balances electronic effects and steric bulk, optimizing target binding.
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